An In-depth Technical Guide to Benzenesulfinamide: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to Benzenesulfinamide: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzenesulfinamide, a chiral organosulfur compound, represents a cornerstone in modern asymmetric synthesis. Though less common than its sulfonamide counterpart, the sulfinamide functional group, characterized by a stereogenic sulfur center, offers unique chemical properties and reactivity. This guide provides a comprehensive technical overview of benzenesulfinamide, detailing its core structure, physicochemical properties, and key synthetic methodologies. It explores the compound's reactivity, emphasizing its pivotal role as a precursor to valuable chiral auxiliaries and its applications in the stereoselective synthesis of complex molecules. This document serves as an essential resource for researchers leveraging sulfur-based reagents in organic synthesis and drug discovery.
Introduction: Distinguishing Benzenesulfinamide
In the landscape of organosulfur chemistry, a critical distinction exists between benzenesulfonamide [C₆H₅S(O)₂NH₂] and benzenesulfinamide [C₆H₅S(O)NH₂]. While both are derivatives of benzene, the oxidation state of the central sulfur atom fundamentally alters their structure and chemical behavior. Benzenesulfonamide features a hexavalent sulfur atom double-bonded to two oxygen atoms, resulting in a trigonal planar geometry around the sulfur. In contrast, benzenesulfinamide possesses a tetracoordinate, pyramidal sulfur atom with one double bond to oxygen and a lone pair of electrons.[1] This lone pair renders the sulfur atom a stable stereocenter, making benzenesulfinamide and its derivatives intrinsically chiral.[1]
This inherent chirality is the most significant feature of the sulfinamide group and is the foundation of its widespread use in asymmetric synthesis, most notably as a precursor to powerful chiral auxiliaries like the Ellman and Davis reagents.[1] This guide focuses exclusively on the structure, properties, synthesis, and reactions of the parent benzenesulfinamide and its direct derivatives.
Molecular Structure and Physicochemical Properties
The core structure of benzenesulfinamide consists of a phenyl group attached to a sulfinyl group (-S(O)-), which is in turn bonded to an amino group (-NH₂). The stereogenic nature of the sulfur atom is a defining characteristic.
Caption: 2D representation of the Benzenesulfinamide molecule.
Core Chemical Properties
The PubChem database provides fundamental identifiers and computed properties for the parent benzenesulfinamide molecule.[2]
| Property | Value | Reference |
| IUPAC Name | benzenesulfinamide | [2] |
| CAS Number | 16066-31-2 | [2] |
| Molecular Formula | C₆H₇NOS | [2] |
| Molecular Weight | 141.19 g/mol | [2] |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)N | [2] |
| InChI Key | QJCPEOFEBREKQB-UHFFFAOYSA-N | [2] |
Note: Experimental physical properties such as melting point, boiling point, and solubility for the unsubstituted parent benzenesulfinamide are not widely reported in readily accessible literature, which typically focuses on its more stable, substituted derivatives.
Synthesis of Sulfinamides
The synthesis of sulfinamides is a well-established field, with several robust methods available to researchers. The primary challenge and focus of these methods often lie in controlling the stereochemistry at the sulfur center.
From Sulfonyl Chlorides (Reductive Amination)
A highly expedient and broadly applicable method involves the one-pot synthesis from readily available sulfonyl chlorides. This approach circumvents the need to handle often unstable sulfinyl chloride intermediates. The reaction proceeds via an in situ reduction of the sulfonyl chloride, followed by trapping with an amine.[3][4][5]
Caption: General workflow for one-pot sulfinamide synthesis from sulfonyl chlorides.
Experimental Protocol: Synthesis of N-Benzyl-p-toluenesulfinamide [3][4]
This protocol is a representative example of the reductive amination of a sulfonyl chloride.
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Reaction Setup: To a solution of p-toluenesulfonyl chloride (1.0 equiv) in dichloromethane (CH₂Cl₂) at 0 °C, add a pre-mixed solution of benzylamine (1.0 equiv), triethylamine (TEA, 2.0 equiv), and triphenylphosphine (PPh₃, 1.0 equiv) in CH₂Cl₂. The addition should be performed dropwise over 1 hour.
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Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) analysis of the crude product to observe the disappearance of the starting material and the formation of the sulfinamide.
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Workup: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to yield the pure sulfinamide.
Causality: The key to this one-pot method is the controlled reduction of the sulfonyl chloride to a more reactive sulfinyl intermediate by triphenylphosphine. The amine, present in the same pot, then acts as a nucleophile to trap this intermediate, forming the S-N bond. Triethylamine serves as a base to neutralize the HCl generated during the reaction. Adding the mixed reagents to the sulfonyl chloride (Method D in the cited literature) was found to be optimal for minimizing the formation of the sulfonamide byproduct.[3][4]
From Sulfinyl Chlorides
The traditional and most direct method for sulfinamide synthesis is the reaction of a sulfinyl chloride with a primary or secondary amine.[1] This method is highly effective, provided the sulfinyl chloride is stable and accessible.
Caption: Synthesis of sulfinamides from sulfinyl chlorides.
Chemical Reactivity and Applications
The utility of benzenesulfinamides stems from the reactivity of the sulfinyl group and its ability to serve as a chiral director.
Oxidation to Sulfonamides
Sulfinamides can be readily oxidized to the corresponding sulfonamides. This transformation is significant as it allows for the installation of a sulfonamide group, a common pharmacophore, at a late stage in a synthetic sequence.[6] This oxidation can be achieved using various oxidizing agents.
Role as a Chiral Auxiliary
The most prominent application of sulfinamides is in asymmetric synthesis. Enantiopure sulfinamides, particularly tert-butanesulfinamide (Ellman's auxiliary) and p-toluenesulfinamide (Davis's auxiliary), are powerful chiral auxiliaries.[1] They react with aldehydes and ketones to form sulfinylimines, which can then undergo diastereoselective nucleophilic addition. Subsequent acidic hydrolysis cleaves the auxiliary, yielding a chiral amine in high enantiomeric excess. This methodology provides a highly reliable and general route to chiral amines, which are crucial building blocks in pharmaceutical synthesis.
Acid-Catalyzed Crossover Reaction
Under mild acid catalysis (e.g., trifluoroacetic acid), a mixture of two different sulfinamides can undergo a "crossover" reaction, resulting in an equilibrium mixture of all four possible sulfinamide products.[6][7] This reaction highlights the dynamic nature of the S-N bond under acidic conditions and can be leveraged in dynamic combinatorial chemistry for ligand discovery.[6] It is important to note that primary sulfinamides and those with electron-rich N-aryl substituents may give lower yields or undergo unwanted rearrangements.[7]
Spectroscopic Characterization
Spectroscopic data for the parent benzenesulfinamide is not as commonly reported as for its sulfonamide analogue. The following represents expected characteristic signals based on the structure and data for related derivatives.
| Spectroscopy | Characteristic Features |
| ¹H NMR | - Aromatic protons (C₆H₅): Multiplet in the range of δ 7.2-7.8 ppm. - Amine protons (-NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration. |
| ¹³C NMR | - Aromatic carbons: Signals typically appearing in the δ 120-145 ppm region. |
| IR Spectroscopy | - S=O Stretch: A strong absorption band typically appears in the region of 1070-1090 cm⁻¹. - N-H Stretch: One or two bands (for -NH₂) in the region of 3200-3400 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z = 141 for the parent compound. - Common Fragments: Loss of NH₂ (m/z = 125), loss of SO (m/z = 93), and the phenyl cation (m/z = 77). |
Safety and Handling
Based on the GHS classification for benzenesulfinamide provided in the PubChem database, the compound should be handled with appropriate care.[2]
-
Hazard Statements:
-
H302: Harmful if swallowed.
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H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
-
-
Precautionary Measures:
-
Use in a well-ventilated area, preferably a fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
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Conclusion
Benzenesulfinamide is a fundamentally important, albeit under-documented, parent compound in the rich field of chiral organosulfur chemistry. Its defining feature—the stereogenic sulfur center—has been masterfully exploited in the development of powerful chiral auxiliaries that are indispensable in modern asymmetric synthesis. While the synthesis of sulfinamides is robust, with efficient one-pot methods available from common starting materials like sulfonyl chlorides, the parent compound itself remains less characterized than its myriad of useful derivatives. This guide has synthesized the available technical information to provide a clear overview of its structure, synthesis, and reactivity, highlighting its crucial role as a versatile synthetic intermediate for researchers in organic and medicinal chemistry.
References
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Harmata, M., & Hong, X. (2007). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 72(2), 683-685. [Link]
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Harmata, M., & Hong, X. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Journal of Organic Chemistry. [Link]
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Zhang, Y., et al. (2024). Sulfinamide Crossover Reaction. The Journal of Organic Chemistry. [Link]
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Jinli Chemical. (2026). Benzenesulfonamide: Structure, Properties, and Applications. Jinli Chemical. [Link]
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Harmata, M., & Hong, X. (2007). Expedient synthesis of sulfinamides from sulfonyl chlorides. PubMed. [Link]
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Singh, R. P., et al. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. ACS Organic & Inorganic Au. [Link]
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Zhang, Y., et al. (2024). Sulfinamide Crossover Reaction. ACS Publications. [Link]
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